molecular formula C20H21N3O3 B3854275 3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide

3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide

Cat. No. B3854275
M. Wt: 351.4 g/mol
InChI Key: AEJIBOOWBXXDSY-NQMXVTNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The molecule also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a hydrazino group, which is characterized by the presence of an N-N bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acrylamide backbone, with the methoxyphenyl and hydrazino groups as substituents. The exact structure would depend on the positions of these substituents on the backbone .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, acrylamides in general can undergo a variety of reactions, including polymerization and various addition reactions. The presence of the methoxyphenyl and hydrazino groups could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group could enhance its solubility in polar solvents .

Safety and Hazards

Acrylamides can be hazardous and are often handled with care to avoid exposure. They can be irritants and are also associated with more serious health risks .

Future Directions

The study and development of acrylamide derivatives is an active area of research, particularly in the field of drug discovery. This compound could potentially be studied for its biological activity and potential applications in medicine .

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15(16-8-4-3-5-9-16)22-23-20(25)14-21-19(24)13-12-17-10-6-7-11-18(17)26-2/h3-13H,14H2,1-2H3,(H,21,24)(H,23,25)/b13-12+,22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJIBOOWBXXDSY-NQMXVTNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C=CC1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)/C=C/C1=CC=CC=C1OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
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3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
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3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
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3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide

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